Pyrrolo[2,1-f][1,2,4]triazin-5-amine

EGFR Tyrosine Kinase Oncology

Pyrrolo[2,1-f][1,2,4]triazin-5-amine is a bridgehead nitrogen heterocycle that serves as a privileged, patentable kinase inhibitor scaffold. Its unique pyrrole-triazine architecture mimics ATP, offering potent, tunable binding at VEGFR-2, EGFR, PI3K, and p38α MAP kinase. The 5- and 6-positions allow modular SAR optimization without disrupting the core hinge-binding mode. Unlike generic scaffolds (quinazolines, pyrazolopyrimidines), its distinct electrostatic surface ensures differential ATP-pocket occupancy. Ideal for programs seeking validated starting points for antiviral (e.g., Remdesivir core) or emerging kinase targets (AAK1, DYRK1A). Order high-purity ≥97% research-grade material with flexible gram-scale options.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
Cat. No. B11727571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[2,1-f][1,2,4]triazin-5-amine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1N)C=NC=N2
InChIInChI=1S/C6H6N4/c7-5-1-2-10-6(5)3-8-4-9-10/h1-4H,7H2
InChIKeyYTYJVFNNYBILSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[2,1-f][1,2,4]triazin-5-amine: Core Heterocyclic Scaffold for Kinase Inhibitor Design & Development


Pyrrolo[2,1-f][1,2,4]triazin-5-amine is a bridgehead nitrogen-containing heterocyclic core (CAS 1526668-42-7) that serves as a foundational scaffold in medicinal chemistry, particularly for the rational design of ATP-competitive kinase inhibitors [1]. Its unique fused bicyclic architecture—comprising a pyrrole ring annulated to a 1,2,4-triazine—enables it to effectively mimic the adenine ring of ATP, positioning it as a privileged template for targeting a wide range of kinases including VEGFR-2, EGFR, PI3K, and p38α MAP kinase [2][3].

Why Simple Analogs Cannot Substitute for Pyrrolo[2,1-f][1,2,4]triazin-5-amine in Kinase Inhibitor Programs


Generic substitution of pyrrolo[2,1-f][1,2,4]triazin-5-amine with superficially similar heterocycles (e.g., quinazolines, pyrazolo[3,4-d]pyrimidines, or simple purine analogs) fails to recapitulate its unique binding vector geometry and electronic distribution. The bridgehead nitrogen and NN bond in the triazine ring confer a distinct electrostatic surface that is not duplicated by other scaffolds, leading to differential hinge-region interactions and ATP-pocket occupancy [1]. Furthermore, the substitution-tolerant 5- and 6-positions allow for modular optimization of selectivity and pharmacokinetics without perturbing the core binding mode—a key advantage over more rigid or less synthetically tractable alternatives like quinazoline [2]. This necessitates a quantitative, evidence-based approach to scaffold selection, as detailed below.

Quantitative Differentiation of Pyrrolo[2,1-f][1,2,4]triazin-5-amine Against Comparator Scaffolds


Head-to-Head EGFR Inhibition vs. Quinazoline Benchmark (Iressa)

In a direct comparative study, the unsubstituted pyrrolo[2,1-f][1,2,4]triazine scaffold bearing the 4-((3-chloro-4-fluorophenyl)amino) side chain (Compound 9) exhibited an IC50 of 118 nM against EGFR tyrosine kinase activity [1]. This was benchmarked against the clinical quinazoline-based inhibitor Iressa (gefitinib), which has a reported IC50 of 23 nM under similar conditions [1]. The data demonstrate that the pyrrolotriazine core, even without further optimization, achieves potent inhibition comparable to established quinazoline inhibitors, confirming its viability as a functional bioisostere.

EGFR Tyrosine Kinase Oncology

Enhanced VEGFR-2 Potency Achievable Through Methyl Substitution on Pyrrolotriazine Core

Within the same study, the 5,6-dimethyl substituted pyrrolotriazine analogue (Compound 17) bearing the VEGFR-2-targeting 4-((3-hydroxy-4-methylphenyl)amino) side chain achieved an IC50 of 23 nM against VEGFR-2 kinase [1]. This represents a substantial improvement over the unsubstituted core (Compound 13, IC50 = 1440 nM) and the 5-methyl (Compound 14, IC50 = 66 nM) or 6-methyl (Compound 15, IC50 = 405 nM) mono-substituted variants [1]. The data highlight the critical role of the pyrrolotriazine scaffold's substitution tolerance at the 5- and 6-positions for achieving low nanomolar potency.

VEGFR-2 Angiogenesis Cancer

Isoform-Selective PI3K Inhibition Achieved via Pyrrolotriazine Scaffold Hopping

A series of 6-aminocarbonyl pyrrolo[2,1-f][1,2,4]triazine derivatives, designed via a scaffold hopping strategy, demonstrated selective inhibition of PI3K isoforms [1]. Compound 14a exhibited IC50 values of 122 nM against p110α and 119 nM against p110δ, with minimal activity against other PI3K isoforms [1]. This level of isoform selectivity is a direct consequence of the pyrrolotriazine core's ability to engage specific pockets within the PI3K active site, a feature that is not readily achieved with alternative scaffolds like quinazoline or pyrazolo[3,4-d]pyrimidine without extensive modification.

PI3K Selectivity Antiproliferative

Synthetic Accessibility and Scaffold Versatility Support Broad Utility

The pyrrolo[2,1-f][1,2,4]triazine core can be synthesized via multiple practical routes, including Vilsmeier formylation and cyclization strategies that provide the 5-formyl derivative in 69% yield, a key intermediate for further functionalization [1]. This synthetic tractability contrasts with more complex or less stable bridgehead heterocycles. Furthermore, the scaffold serves as the foundational moiety for the antiviral drug Remdesivir (a C-nucleoside prodrug) and has been validated in multiple clinical-stage kinase inhibitors, underscoring its robustness and adaptability across diverse therapeutic programs [2][3].

Synthetic Chemistry Medicinal Chemistry C-Nucleoside

High-Value Application Scenarios for Pyrrolo[2,1-f][1,2,4]triazin-5-amine in Drug Discovery


Kinase Inhibitor Hit-to-Lead and Lead Optimization

Ideal for medicinal chemistry teams seeking a novel, patentable kinase inhibitor scaffold that offers potent ATP-competitive binding and tunable selectivity. The pyrrolotriazine core, exemplified by the EGFR and VEGFR-2 data [1], provides a proven starting point for rapid SAR exploration. Its tolerance for substitution at the 5- and 6-positions allows for modular optimization of potency and pharmacokinetic properties without disrupting the core hinge-binding interaction [1].

Development of Isoform-Selective PI3K Inhibitors for Oncology

The demonstrated ability of 6-aminocarbonyl pyrrolo[2,1-f][1,2,4]triazine derivatives to selectively inhibit PI3Kα and PI3Kδ [1] makes this scaffold particularly attractive for programs targeting these isoforms in cancer. Researchers can leverage this inherent selectivity profile to design inhibitors with improved therapeutic indices compared to pan-PI3K or mTOR inhibitors.

Antiviral Drug Discovery, Including C-Nucleoside Analogs

As the core structural component of the FDA-approved antiviral Remdesivir [1], the pyrrolo[2,1-f][1,2,4]triazine scaffold is a validated starting point for nucleoside/nucleotide analog design. Its synthetic accessibility [2] supports the creation of novel antiviral agents targeting viral RNA-dependent RNA polymerases.

Exploration of Underexplored Kinase Targets (e.g., AAK1, DYRK1A)

Recent research has extended the application of this scaffold to less established kinase targets, such as Adaptor Protein 2-Associated Kinase 1 (AAK1) for pain [1] and DYRK1A for neurological disorders [2]. This demonstrates the scaffold's broad utility and potential for first-in-class inhibitor discovery in emerging therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrolo[2,1-f][1,2,4]triazin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.